molecular formula C25H31N3O2S B2995795 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide CAS No. 950314-65-5

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide

Cat. No.: B2995795
CAS No.: 950314-65-5
M. Wt: 437.6
InChI Key: OTIBGXWJTZLLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide” is a derivative of thieno[2,3-d]pyrimidin . It is part of a series of compounds synthesized and characterized using spectral data i.e., IR, 1 H-, 13 C-NMR, Mass and CHN elemental analyses .


Synthesis Analysis

The synthesis of this compound involves the Gewald reaction, which is a powerful tool for the synthesis of 2-aminothiophenes . The reaction uses cyclohexanone as a starting material .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using various spectral data, including IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The compound is part of a series of 3-substituted-7-methyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5] thieno[2,3-d]pyrimidin-4(3H)-one derivatives . These compounds were evaluated for their antibacterial activity against various strains of bacteria .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • The compound has been explored for its antimicrobial properties, showing moderate activity against certain strains. This exploration includes the synthesis of related derivatives that incorporate the pyrimidine ring, which are evaluated for their antimicrobial efficacy (Farag, Kheder, & Mabkhot, 2009).
  • Additionally, some derivatives synthesized from this compound have shown promising fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea at certain dosages, indicating its potential in agricultural applications (Liu & He, 2012).

Anticancer Research

  • In the realm of anticancer research, derivatives of this compound have been synthesized and tested in vitro against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), showing interesting antiproliferative potential with IC50 values ranging from 23.2 to 95.9 µM. Some derivatives were specifically designed to induce apoptosis in cancer cells, highlighting the compound's relevance in developing new therapeutic agents (Gad et al., 2020).

Synthesis and Chemical Properties

  • The compound and its derivatives are part of a broader chemical exploration involving the synthesis of heterocyclic compounds. These synthetic routes often aim to enhance certain chemical properties such as reactivity or stability, making the compound a valuable tool in organic chemistry research. For instance, innovative synthesis methods have been developed to create novel thieno[2,3-d]pyrimidinone derivatives, which serve as key intermediates in producing various biologically active molecules (Kanno et al., 1991).

Herbicidal and Insecticidal Potentials

  • Research into the compound's derivatives has also explored their potential as herbicides and insecticides. Specific modifications to the chemical structure have been shown to exhibit selective activity against agricultural pests, offering a pathway to developing new, more effective agrochemicals (Liu & Shi, 2014).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the available literature, some compounds in the same series have shown potential antibacterial and antimycobacterial activities .

Future Directions

The future directions for this compound could involve further exploration of its antibacterial and antimycobacterial activities . Additionally, its potential use in the treatment of various diseases could be explored, given its structural similarity to other bioactive compounds .

Properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2S/c1-5-15-6-9-17(10-7-15)26-21(29)13-12-20-27-23(30)22-18-11-8-16(25(2,3)4)14-19(18)31-24(22)28-20/h6-7,9-10,16H,5,8,11-14H2,1-4H3,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIBGXWJTZLLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.